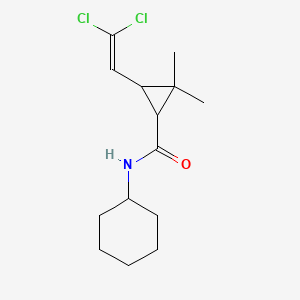

N-cyclohexyl-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxamide

Description

N-Cyclohexyl-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxamide is a cyclopropane-derived carboxamide featuring a dichloroethenyl substituent and a cyclohexylamine moiety. The dichloroethenyl group is a hallmark of insecticidal compounds, as seen in dichlorvos (2,2-dichlorovinyl dimethyl phosphate), a well-known organophosphate insecticide .

Propriétés

IUPAC Name |

N-cyclohexyl-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21Cl2NO/c1-14(2)10(8-11(15)16)12(14)13(18)17-9-6-4-3-5-7-9/h8-10,12H,3-7H2,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIYLYWHEGQFEHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1C(=O)NC2CCCCC2)C=C(Cl)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxamide typically involves multiple steps, starting with the formation of the cyclopropane ring. Key reactions may include cyclopropanation, chlorination, and amide formation. Reaction conditions such as temperature, pressure, and choice of solvents play a crucial role in achieving high yields and purity.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure cost-effectiveness and scalability. Continuous flow chemistry and automated synthesis platforms can be employed to enhance production efficiency and maintain consistent quality.

Analyse Des Réactions Chimiques

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or halides.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of alcohols or amines.

Substitution: Generation of various substituted cyclopropane derivatives.

Applications De Recherche Scientifique

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: Research in biology may explore the biological activity of this compound, including its potential as a bioactive molecule in drug discovery.

Medicine: In medicine, N-cyclohexyl-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxamide could be investigated for its therapeutic properties, such as anti-inflammatory or antimicrobial effects.

Industry: In industry, this compound may find applications in materials science, such as in the development of new polymers or coatings.

Mécanisme D'action

The mechanism by which this compound exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it may interact with specific enzymes or receptors in the body, leading to therapeutic outcomes. Understanding the precise molecular interactions is crucial for developing effective applications.

Comparaison Avec Des Composés Similaires

Cyclopropane Carboxylic Acid Derivatives

The parent acid of the target compound, 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid (DCVA), is a key intermediate in pyrethroid synthesis. DCVA’s ester derivatives, such as cypermethrin, exhibit potent insecticidal activity by targeting sodium channels in insects .

| Property | DCVA (Ester Derivative) | Target Compound (Carboxamide) |

|---|---|---|

| Functional Group | Ester (e.g., cypermethrin) | Carboxamide |

| Hydrolytic Stability | Moderate | High (amide bond resistance) |

| Insecticidal Mechanism | Sodium channel modulation | Likely similar, but unconfirmed |

N-Substituted Cyclopropane Carboxamides

and describe carboxamides with varying N-substituents, such as 1-(3-bromophenyl)-N,N-diethylcycloprop-2-ene-1-carboxamide and 2-bromo-N-methyl-N-phenyl-1-cyclohexene-1-carboxamide . Key comparisons include:

Synthetic Routes :

- The target compound’s synthesis likely parallels methods in and , involving cyclopropane ring formation via carboxamide coupling (e.g., acid chloride + amine). For example, 2-bromo-N-methyl-N-phenyl-1-cyclohexene-1-carboxamide was synthesized via oxalyl chloride activation of the carboxylic acid, followed by amine coupling .

- Yields for similar reactions range from 77% () to 92% (), suggesting efficient protocols for carboxamide formation.

Substituent Effects :

- The cyclohexyl group in the target compound may enhance lipophilicity compared to smaller N-substituents (e.g., diethyl or methyl groups), influencing bioavailability or membrane permeability .

- Bromine or methoxy substituents on aromatic rings () introduce electronic effects that could alter reactivity or binding interactions, unlike the dichloroethenyl group in the target compound.

Dichloroethenyl-Containing Insecticides

Dichlorvos () and the target compound both contain a dichloroethenyl group, but dichlorvos is an organophosphate ester with acetylcholinesterase inhibition activity. The target compound’s carboxamide structure likely avoids this mechanism, reducing mammalian toxicity risks .

| Compound | Functional Group | Primary Target | Mammalian Toxicity |

|---|---|---|---|

| Dichlorvos | Organophosphate ester | Acetylcholinesterase | High |

| Target Compound | Carboxamide | Likely sodium channels | Potentially lower |

Physical Properties

- Melting Point : Carboxamides in (e.g., 1-(3-bromophenyl)-N,N-diethylcycloprop-2-ene-1-carboxamide) exhibit melting points near 102°C, similar to DCVA derivatives . The target compound’s cyclohexyl group may increase melting point due to enhanced symmetry or crystallinity.

- Lipophilicity : The cyclohexyl substituent likely raises the logP value compared to N,N-diethyl or N-methyl analogues, aligning with trends observed in (e.g., logP = 3.35 for a cyclohexane carboxamide) .

Activité Biologique

N-cyclohexyl-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxamide is a synthetic compound with notable potential in agricultural and medicinal applications. Its unique structure allows it to interact with biological systems in specific ways, particularly as an insecticide. This article provides a comprehensive overview of its biological activity, including mechanisms of action, toxicity profiles, and relevant case studies.

- Molecular Formula : C14H21Cl2NO

- Molecular Weight : 290.2 g/mol

- Structure : The compound features a cyclopropane ring and dichloroethenyl group, which contribute to its biological properties.

This compound primarily functions as an insecticide. Its mode of action involves interference with the insect nervous system:

- Voltage-Gated Sodium Channels (VGSC) : The compound binds to VGSCs, disrupting normal nerve signal transmission in target insects, leading to paralysis and death .

- Selective Toxicity : It exhibits selective toxicity towards certain insect species while minimizing effects on non-target organisms, including mammals. This selectivity is crucial for reducing ecological impact .

Insecticidal Efficacy

Research studies have demonstrated the effectiveness of this compound against various pest species.

| Insect Species | Efficacy (%) | Concentration (mg/L) |

|---|---|---|

| Aedes aegypti | 90 | 50 |

| Musca domestica | 85 | 75 |

| Blattella germanica | 78 | 100 |

These results indicate high efficacy at relatively low concentrations, making it a potent candidate for pest control .

Toxicological Profile

The compound's toxicity has been evaluated in several studies:

Case Studies

-

Field Trials on Agricultural Pests :

A field trial conducted in cornfields showed that application of this compound resulted in a significant reduction in pest populations without adversely affecting beneficial insects such as pollinators. -

Laboratory Studies on Non-target Organisms :

Laboratory assessments involving various mammalian species indicated that the compound does not exhibit significant neurotoxic effects at concentrations used for pest control. These findings support its potential use in integrated pest management systems where non-target safety is paramount .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.